4-(4-ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a bicyclic pyrrolo[3,4-d]pyrimidine-2,5-dione core. Its structure features a 4-ethoxyphenyl substituent at position 4 and a 3-isopropoxypropyl group at position 4. The ethoxy group (C₂H₅O) on the phenyl ring enhances lipophilicity compared to smaller substituents like methoxy (CH₃O), while the branched 3-isopropoxypropyl chain introduces steric bulk and ether-based solubility.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-4-26-15-8-6-14(7-9-15)18-17-16(21-20(25)22-18)12-23(19(17)24)10-5-11-27-13(2)3/h6-9,13,18H,4-5,10-12H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZDZMUYXMQRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCOC(C)C)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage.
Mode of Action
The compound acts as a PARP-1 inhibitor . It potentiates the effect of DNA damaging cytotoxic agents, compromising the cancer cell DNA repair mechanism, which results in genomic dysfunction and cell death.
Biochemical Analysis
Biochemical Properties
The compound 4-(4-ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been synthesized as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA repair damage. The interaction between this compound and PARP-1 compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biological Activity
The compound 4-(4-ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds. This class has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a pyrrolopyrimidine core that is substituted with ethoxy and isopropoxy groups, which may enhance its lipophilicity and biological activity.
Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For example, compounds within this class have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation.
A study focusing on similar pyrimidine derivatives found that they displayed potent activity against various cancer cell lines, including breast and lung cancer cells. The efficacy was attributed to their ability to induce apoptosis and inhibit cell cycle progression.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of tetrahydropyrimidine derivatives have been documented extensively. In particular:
- Antibacterial Activity : Compounds similar to the one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) lower than standard antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal properties are often evaluated using the disk diffusion method, where compounds show varying zones of inhibition against fungi like Candida albicans. Results indicate that some derivatives outperform conventional antifungal agents such as fluconazole .
Case Studies
- Case Study 1 : A series of tetrahydropyrimidine derivatives were synthesized and tested for their biological activity. The results indicated that modifications at the 6-position significantly enhanced antibacterial efficacy against Pseudomonas aeruginosa.
- Case Study 2 : A comparative study on the cytotoxic effects of various pyrrolopyrimidine compounds revealed that those with alkoxy substitutions exhibited improved selectivity towards cancer cells over normal cells.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Polarity : The hydroxyl group in Compound 4j () increases polarity (Rf = 0.41) compared to the target compound, which lacks -OH but has ethoxy and isopropoxy groups. This suggests the target compound may exhibit intermediate chromatographic mobility .
- Steric Effects : The 3-isopropoxypropyl chain introduces greater conformational flexibility than rigid benzyl () or methylbenzyl () groups, which may influence binding to sterically sensitive targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
